![molecular formula C14H20N2O3 B13866343 [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)
[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a nitrophenylethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with nitrophenylethyl halides under basic conditions. The hydroxymethyl group can be introduced through subsequent reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methanol: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
[1-[2-(4-Methylphenyl)ethyl]piperidin-3-yl]methanol: Similar structure with a methylphenyl group instead of a nitrophenyl group.
Uniqueness:
- The presence of the nitrophenyl group in [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol imparts unique electronic properties, which can influence its reactivity and interactions with biological targets.
- The combination of the piperidine ring and the hydroxymethyl group provides a versatile scaffold for further functionalization and derivatization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[1-[2-(4-nitrophenyl)ethyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H20N2O3/c17-11-13-2-1-8-15(10-13)9-7-12-3-5-14(6-4-12)16(18)19/h3-6,13,17H,1-2,7-11H2 |
InChI Key |
XDHJYCZBLNOMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


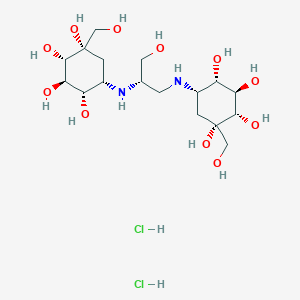
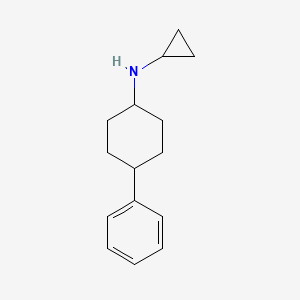
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)

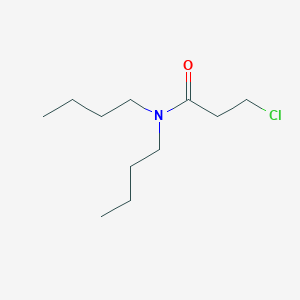



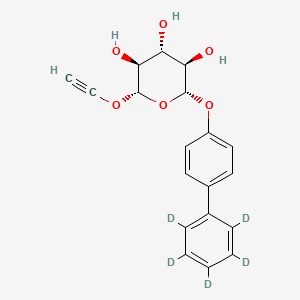
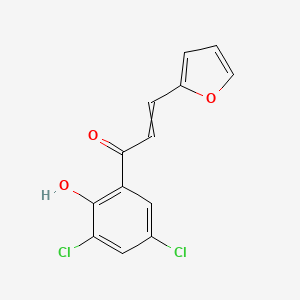

![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)
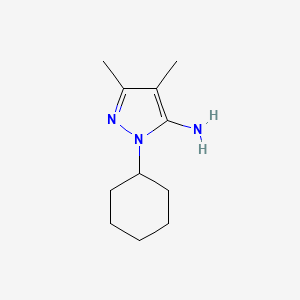
![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
